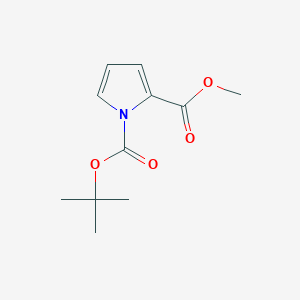

Methyl N-Boc-2-pyrrolecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl pyrrole-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKOYCNYVYTNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459826 | |

| Record name | Methyl N-Boc-2-pyrrolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294659-30-6 | |

| Record name | Methyl N-Boc-2-pyrrolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butyl) 2-methyl 1H-pyrrole-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl N-Boc-2-pyrrolecarboxylate" properties and structure

An In-Depth Technical Guide to Methyl N-Boc-2-pyrrolecarboxylate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of starting materials is paramount. This compound, also known as 1-(tert-Butyl) 2-methyl pyrrole-1,2-dicarboxylate, represents a quintessential example of a highly versatile and strategically valuable heterocyclic building block. Its structure incorporates two key features that render it indispensable for the synthesis of complex molecular architectures:

-

An N-Boc Protected Pyrrole Ring: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the pyrrole nitrogen. This protection is crucial for several reasons. It enhances the compound's stability and modulates the reactivity of the pyrrole ring, preventing unwanted side reactions and allowing for precise, regioselective functionalization at other positions.[1][2] The Boc group is stable under a wide range of nucleophilic and basic conditions but can be readily cleaved under mild acidic conditions, offering a reliable deprotection strategy.[2]

-

A C2-Methyl Ester: The methyl ester at the 2-position of the pyrrole ring provides a versatile chemical handle. This functional group can be readily hydrolyzed to the corresponding carboxylic acid, converted into amides via coupling reactions, reduced to an alcohol, or participate in various other transformations, enabling the elaboration of diverse molecular scaffolds.

This guide provides an in-depth analysis of this compound, detailing its physicochemical properties, a field-proven synthesis protocol, its characteristic reactivity, and its applications as a precursor to high-value compounds in drug discovery and beyond.

Molecular Structure and Physicochemical Properties

The rational design of synthetic routes and the development of robust experimental protocols begin with a thorough understanding of a compound's fundamental properties.

Structure:

Data Summary Table:

All quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 1-(tert-Butyl) 2-methyl pyrrole-1,2-dicarboxylate | N/A |

| Synonyms | This compound | |

| CAS Number | 294659-30-6 | |

| Molecular Formula | C₁₁H₁₅NO₄ | |

| Molecular Weight | 225.24 g/mol | |

| Appearance | Liquid | |

| Density | 1.0466 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4848 | |

| Storage Class | 12 - Non-Combustible Liquids |

Synthesis Protocol: N-Boc Protection of Methyl 2-pyrrolecarboxylate

The most direct and common synthesis of the title compound involves the N-protection of its readily available precursor, Methyl 2-pyrrolecarboxylate. The following protocol is a self-validating system, designed for high yield and purity.

Causality Behind Experimental Choices:

-

Starting Material: Methyl 2-pyrrolecarboxylate is a stable, crystalline solid that can be purchased or synthesized.[3]

-

Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for introducing the Boc protecting group due to its high reactivity and the benign nature of its byproducts (t-butanol and CO₂).[2]

-

Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that accelerates the reaction by forming a more reactive intermediate with (Boc)₂O.

-

Solvent: Anhydrous tetrahydrofuran (THF) is an excellent choice as it is an aprotic solvent that readily dissolves both the starting material and reagents without interfering with the reaction.

-

Workup: The aqueous workup is designed to remove the DMAP catalyst and any water-soluble byproducts. The subsequent extraction isolates the product into an organic solvent from which it can be easily purified.

Experimental Workflow Diagram:

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 2-pyrrolecarboxylate (1.0 eq), 4-(Dimethylamino)pyridine (DMAP, 0.1 eq), and anhydrous tetrahydrofuran (THF, approx. 0.2 M). Stir the solution until all solids have dissolved.

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. To this solution, add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a minimal amount of anhydrous THF dropwise over 15 minutes.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight (approx. 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Extraction: Dissolve the resulting residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound as a liquid.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its functional groups.

-

N-Boc Deprotection: The Boc group can be efficiently removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature, regenerating the N-H pyrrole.

-

Ester Hydrolysis: The methyl ester can be saponified to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a THF/water mixture. This acid is a key intermediate for amide bond formation.

-

Amide Coupling: Following hydrolysis, the resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form a diverse library of pyrrole-2-carboxamides. These amides are prevalent in biologically active molecules.[4]

-

Directed Ortho-Metalation: While the Boc group is electron-withdrawing and deactivates the ring to electrophilic aromatic substitution, it can direct lithiation to the C5 position, allowing for subsequent reaction with electrophiles.

Logical Reactivity Diagram:

Caption: Key chemical transformations of the title compound.

Applications in Drug Development and Research

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[5] this compound serves as a critical starting material for accessing complex derivatives within this class.

-

Antitubercular Agents: Pyrrole-2-carboxamides have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein involved in the transport of mycolic acids for the bacterial cell wall.[4] The synthesis of these inhibitors often begins with a scaffold like this compound, which is first hydrolyzed and then coupled with various amines to explore structure-activity relationships (SAR).[4]

-

Anticancer Compounds: The pyrrole framework is integral to many natural products and synthetic molecules with cytotoxic activity against cancer cell lines. The ability to functionalize both the nitrogen and the C2 position allows for the creation of libraries of compounds for high-throughput screening.

-

Neuroprotective Agents: Pyrrole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[5] The scaffold can be elaborated to target enzymes like acetylcholinesterase or to act as antioxidants.[5]

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The precursor, Methyl 2-pyrrolecarboxylate, is classified as a skin and eye irritant and may cause respiratory irritation.[3][6] Similar precautions should be taken for the N-Boc derivative.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a non-combustible liquid. Keep away from strong acids and oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its combination of a stable, yet readily cleavable, N-protecting group and a versatile C2-ester handle provides a reliable and flexible platform for the synthesis of complex pyrrole-containing targets. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers in drug development and materials science to leverage this building block to its full potential, accelerating the discovery of novel and impactful molecules.

References

-

PubChem. Methyl pyrrole-2-carboxylate. [Link]

-

Gali, V., et al. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]

-

Wang, B., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]

-

Bouling Chemical Co., Limited. N-Boc-2-Methylpyrrole. [Link]

-

DrugBank Online. N-T-Boc-2,5-Dihydropyrrole. [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 2-pyrrolecarboxylate 97 1193-62-0 [sigmaaldrich.com]

- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Methyl pyrrole-2-carboxylate | C6H7NO2 | CID 136930 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Methyl N-Boc-2-pyrrolecarboxylate: Properties, Synthesis, and Applications in Modern Organic Chemistry

Abstract

Methyl N-Boc-2-pyrrolecarboxylate is a pivotal reagent in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique structure, featuring a pyrrole core protected by a tert-butoxycarbonyl (Boc) group and activated by a methyl ester, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth examination of its physicochemical properties, details a reliable synthetic protocol with mechanistic insights, explores its key applications as a synthetic intermediate, and furnishes a validated experimental procedure for its use in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's synthetic potential.

Core Physicochemical & Spectroscopic Data

This compound is a stable, liquid compound under standard conditions. The presence of the electron-withdrawing Boc and carboxylate groups modifies the reactivity of the pyrrole ring, making it a predictable and reliable building block.

Table 1: Key Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 294659-30-6 | [1] |

| Molecular Formula | C₁₁H₁₅NO₄ | [1] |

| Molecular Weight | 225.24 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.0466 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4848 | |

| Synonyms | 1-(tert-Butyl) 2-methyl pyrrole-1,2-dicarboxylate |

Spectroscopic analysis is crucial for identity confirmation. While specific spectra are dependent on acquisition conditions, typical ¹H NMR chemical shifts in CDCl₃ would show a characteristic singlet for the nine protons of the tert-butyl group around 1.6 ppm, a singlet for the methyl ester protons around 3.8 ppm, and distinct signals for the three pyrrole ring protons between 6.0 and 7.5 ppm.

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the N-protection of its precursor, Methyl 1H-pyrrole-2-carboxylate.

Synthetic Pathway

The reaction proceeds via the nucleophilic attack of the pyrrole nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A mild base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is employed to deprotonate the pyrrole N-H, thereby increasing its nucleophilicity and facilitating the reaction.

Causality and Experimental Choice

-

Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is chosen for its robustness under a wide range of reaction conditions (e.g., organometallic reactions, mild oxidations/reductions) and its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA), which leaves most other functional groups intact. This orthogonality is a cornerstone of modern multi-step synthesis.

-

Reagent Selection: Di-tert-butyl dicarbonate is an ideal Boc-donating reagent due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed during workup.

-

Catalyst/Base: DMAP is often used as a nucleophilic catalyst. It reacts with Boc₂O to form a more reactive intermediate, which is then readily attacked by the pyrrole nitrogen.

Synthesis Workflow Diagram

Caption: Workflow for the N-Boc protection of Methyl 1H-pyrrole-2-carboxylate.

Applications in Research and Drug Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[2] this compound serves as a key starting material for accessing functionalized pyrroles, which are integral to many drug discovery programs.[3][4]

Role as a Versatile Synthetic Intermediate

The Boc group serves two primary functions:

-

Nitrogen Protection: It prevents unwanted side reactions at the nitrogen atom during subsequent functionalization of the pyrrole ring.

-

Directing Group: The Boc group can influence the regioselectivity of electrophilic substitution or metalation reactions on the pyrrole ring, although the ester group often has a more dominant directing effect.

This dual role allows for precise and controlled modifications at the C3, C4, and C5 positions of the pyrrole ring, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6] This methodology enables the facile installation of aryl or heteroaryl moieties, creating molecular diversity crucial for structure-activity relationship (SAR) studies.[7]

Synthetic Utility Diagram

Caption: Synthetic pathways originating from this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura coupling to synthesize a 5-aryl substituted pyrrole, a common structural motif in bioactive molecules. The procedure is self-validating through the inclusion of specific analytical checkpoints.

Objective: To synthesize Methyl N-Boc-5-(4-methoxyphenyl)-2-pyrrolecarboxylate from Methyl N-Boc-5-bromo-2-pyrrolecarboxylate and 4-methoxyphenylboronic acid.

Materials:

-

Methyl N-Boc-5-bromo-2-pyrrolecarboxylate (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

-

Potassium phosphate tribasic (K₃PO₄, 3.0 equiv)

-

Toluene and Water (e.g., 10:1 v/v)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl N-Boc-5-bromo-2-pyrrolecarboxylate, 4-methoxyphenylboronic acid, and K₃PO₄.

-

Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

-

Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the degassed toluene. Stir for 5-10 minutes until a homogeneous solution is formed.

-

Rationale: Pre-mixing the palladium source and the ligand allows for the formation of the active catalytic species before introduction to the main reaction mixture. SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination steps in the catalytic cycle.

-

-

Reaction Initiation: Add the degassed toluene, degassed water, and the catalyst solution to the Schlenk flask containing the reagents.

-

Rationale: Water is often essential in Suzuki couplings, particularly when using phosphate bases, to aid in their dissolution and facilitate the transmetalation step.

-

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

-

Trustworthiness: Regular monitoring ensures the reaction is proceeding as expected and allows for determination of the optimal reaction time, preventing byproduct formation from prolonged heating.

-

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Rationale: The aqueous washes remove the inorganic salts (base, boronic acid byproducts), while the brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its well-defined reactivity, conferred by the interplay of the Boc protecting group and the methyl ester, provides a reliable entry point into a vast chemical space of functionalized pyrroles. The protocols and applications discussed herein underscore its value to the scientific community, particularly in the rational design and synthesis of novel therapeutics and advanced materials.

References

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

-

Synthesis of methyl pyrrole-2-carboxylate. PrepChem.com. Available at: [Link]

-

Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. MDPI. Available at: [Link]

-

Understanding Methyl 1H-Pyrrole-2-Carboxylate: Properties & Applications for Buyers. Medium. Available at: [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available at: [Link]

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. National Institutes of Health (NIH). Available at: [Link]

-

Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Available at: [Link]

-

(PDF) Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. ResearchGate. Available at: [Link]

-

Synthesis of N-Boc-2-phenylprrole through Suzuki coupling. ResearchGate. Available at: [Link]

-

1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. Available at: [Link]

-

Spectroscopy Data for Undergraduate Teaching. ERIC. Available at: [Link]

- Synthesis method of N-methylpyrrole. Google Patents.

-

Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. Available at: [Link]

-

The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. PubMed. Available at: [Link]

-

(PDF) Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. ResearchGate. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. National Institutes of Health (NIH). Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]

-

Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Methyl N-Boc-2-pyrrolecarboxylate for Researchers and Drug Development Professionals

Introduction

Methyl N-Boc-2-pyrrolecarboxylate is a key heterocyclic building block in modern organic synthesis. Its structure, featuring a pyrrole ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group and functionalized with a methyl ester at the 2-position, makes it a versatile intermediate. This compound is frequently utilized in the synthesis of complex, biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The Boc protecting group enhances stability during certain reaction steps while allowing for mild deprotection, and the ester moiety serves as a handle for further chemical modification.

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use. For this compound, two of the most critical parameters are its solubility and stability. Solubility dictates the choice of reaction solvents, purification methods, and formulation strategies, while stability determines appropriate reaction conditions, handling protocols, and long-term storage requirements.

This guide provides a comprehensive technical overview of the solubility and stability profile of this compound. It is designed to equip researchers, chemists, and drug development professionals with the field-proven insights and practical data necessary to confidently incorporate this valuable reagent into their workflows.

Core Physicochemical Properties

Before delving into solubility and stability, it is essential to establish the fundamental physicochemical properties of this compound. These constants are the foundation upon which its behavior in various systems is understood.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₄ | [3] |

| Molecular Weight | 225.24 g/mol | [3] |

| Appearance | Liquid | |

| Density | 1.0466 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4848 | |

| CAS Number | 134991-87-4 | - |

| Synonyms | 1-(tert-Butyl) 2-methyl pyrrole-1,2-dicarboxylate | [4] |

Solubility Profile

The solubility of this compound is a critical factor for its application in synthesis, influencing reaction kinetics, purification efficiency, and the choice of analytical methods.

Qualitative Solubility Assessment

As a liquid at room temperature with a significant non-polar character imparted by the tert-butyl group and the pyrrole ring, this compound is expected to be readily soluble in a wide range of common organic solvents. Reaction schemes found in the literature implicitly support its solubility in solvents such as tetrahydrofuran (THF), dichloromethane (DCM), hexanes, and ethyl acetate.[5][6] Conversely, due to its largely organic structure, it is predicted to have very low solubility in aqueous media.

Protocol for Quantitative Solubility Determination

To move beyond qualitative assessment, a quantitative determination of solubility is often required for process development and scale-up. The isothermal shake-flask method is a robust and widely accepted technique for this purpose.

Causality in Experimental Design: The core principle is to create a saturated solution at a constant temperature and then accurately measure the concentration of the dissolved solute. A 24-48 hour equilibration period is chosen to ensure the system reaches thermodynamic equilibrium, which is crucial for obtaining a true solubility value. Filtration through a sub-micron filter is a critical step to remove any microscopic, undissolved droplets of the solute, which would otherwise lead to an overestimation of solubility. High-Performance Liquid Chromatography (HPLC) is selected as the analytical endpoint due to its high precision, sensitivity, and ability to separate the analyte from potential impurities.[7]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., 5 mL) in a sealed glass vial. The excess is crucial to ensure a saturated solution is formed.

-

Equilibration: Place the vial in an isothermal shaker bath set to a controlled temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to allow it to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the solution to stand for at least 2 hours at the same temperature to allow undissolved material to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a glass syringe. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any undissolved solute.

-

Dilution: Accurately dilute a known volume of the filtered saturate with a suitable mobile phase to bring its concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample by a validated HPLC method with a UV detector. Calculate the concentration against a multi-point calibration curve prepared from a known stock solution of this compound.

-

Calculation: The solubility is calculated from the measured concentration, accounting for the dilution factor, and is typically expressed in mg/mL or mol/L.

Visualization of Solubility Workflow

Caption: Workflow for quantitative solubility determination.

Stability Profile

The stability of this compound is primarily governed by the chemical reactivity of its two key functional groups: the N-Boc carbamate and the methyl ester. Understanding its behavior under various conditions is essential for preventing degradation during synthesis and storage.

pH Stability: The Dichotomy of the Boc Group

The N-Boc group is renowned for its unique pH stability profile, which is central to its utility as a protecting group.

-

Acidic Conditions (Lability): The Boc group is designed to be labile under strongly acidic conditions.[8][9] Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents leads to rapid cleavage of the carbamate bond.[10][11] This deprotection reaction proceeds through a mechanism involving protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide to release the free amine. The driving force is the formation of the highly stable tert-butyl carbocation.[9][12] This inherent instability in acid is not a drawback but rather its most critical design feature, allowing for its selective removal in multi-step syntheses.

-

Basic Conditions (Stability): In contrast, the N-Boc group is generally stable towards nucleophilic attack and basic hydrolysis.[9][10][13] The lone pair of electrons on the pyrrole nitrogen participates in resonance with the carbamate carbonyl, reducing its electrophilicity and rendering it resistant to cleavage by common bases like hydroxides or alkoxides at room temperature. This orthogonality to base-labile protecting groups (e.g., Fmoc) is a cornerstone of modern synthetic strategy. While some harsh basic conditions, such as sodium carbonate in refluxing DME, have been reported to cleave the Boc group, it is considered robust under standard basic protocols.[10]

Visualization of Acid-Catalyzed Deprotection

Caption: Mechanism of N-Boc group cleavage under strong acid.

Thermal Stability

This compound demonstrates good thermal stability under typical laboratory conditions. However, it is susceptible to degradation at elevated temperatures.

-

Moderate Conditions: It can be handled at room temperature for routine procedures without significant decomposition. For long-term storage, refrigeration (0-8 °C) is recommended to minimize any potential degradation over time.[1]

-

High Temperatures: Thermal deprotection of N-Boc groups is a known phenomenon, though it typically requires high temperatures (e.g., >150-200 °C).[14] Studies on structurally related pyrrole esters have confirmed excellent thermal stability when analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), indicating that decomposition onset occurs at well-defined, high temperatures.[15][16]

Protocol for Thermal Stability Assessment (TGA/DSC):

-

Instrument Setup: Calibrate the TGA and DSC instruments using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum TGA or DSC pan.

-

TGA Analysis: Heat the sample from ambient temperature to ~500 °C at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The resulting plot of mass vs. temperature will reveal the onset temperature of decomposition.

-

DSC Analysis: Heat a separate sample under similar conditions to identify thermal events such as melting, boiling, or exothermic/endothermic decomposition.

Photostability

Protocol for Forced Photodegradation Study:

-

Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile).

-

Exposure: Place the solutions in a validated photostability chamber and expose them to a controlled light source (e.g., consistent with ICH Q1B guidelines) for a defined period. A dark control sample should be stored under the same conditions but shielded from light.

-

Analysis: At specified time points, withdraw aliquots from both the exposed and control samples and analyze them by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Recommended Storage and Handling

Based on the cumulative stability data, the following protocols are recommended to ensure the long-term integrity of this compound:

-

Storage Temperature: Store in a refrigerator at 2-8 °C for long-term preservation.[1]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidative degradation or reaction with atmospheric moisture.

-

Container: Use a tightly sealed, opaque or amber glass container to protect the compound from light and air.[19][20]

-

Handling: Avoid contact with strong acids unless deprotection is intended. Use in a well-ventilated area.[21]

Summary and Conclusions

This compound is a synthetic intermediate with a well-defined and predictable set of properties. Its solubility in a broad range of common organic solvents makes it highly versatile for synthetic applications. The compound's stability is dominated by the N-Boc protecting group, which confers robust stability to basic and nucleophilic conditions while allowing for facile and selective removal under strong acid. It exhibits good thermal stability for routine use but should be protected from prolonged exposure to high heat and light. Adherence to recommended storage conditions—refrigeration under an inert atmosphere and protection from light—will ensure its purity and reactivity are maintained for reliable and reproducible results in research and development.

References

-

George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24453-24459. Retrieved from [Link]

-

Li, Z., et al. (2025). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: N-Methyl Pyrrolecarboxylate. Retrieved from [Link]

-

George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Britton, J., et al. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Retrieved from [Link]

-

Graeff, D. P., et al. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. Retrieved from [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

-

Li, M., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. BMC Chemistry, 17(1), 123. Retrieved from [Link]

-

ACS Publications. (n.d.). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Retrieved from [Link]

-

National Taiwan Normal University. (n.d.). Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Photocatalytic C−H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group. Retrieved from [Link]

-

Wang, D., et al. (n.d.). Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. ChemistrySelect. Retrieved from [Link]

-

Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]

-

ResearchGate. (2025). Photostability of N@C. Retrieved from [Link]

-

Bream, R. N., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic letters, 12(20), 4540–4543. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-pyrrolecarboxylate. Retrieved from [Link]

-

ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 2-pyrrolecarboxylate CAS#: 1193-62-0 [m.chemicalbook.com]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. N-Boc-2-吡咯羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 11. jk-sci.com [jk-sci.com]

- 12. reddit.com [reddit.com]

- 13. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

- 18. researchgate.net [researchgate.net]

- 19. N-Boc-2-Methylpyrrole | High Purity Chemical Supplier China | Properties, Safety, Uses & SDS [chemheterocycles.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.co.uk [fishersci.co.uk]

"Methyl N-Boc-2-pyrrolecarboxylate" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl N-Boc-2-pyrrolecarboxylate

Introduction

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. As an N-protected pyrrole derivative, it serves as a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The tert-butoxycarbonyl (Boc) protecting group provides stability under a wide range of reaction conditions while allowing for facile deprotection when required. The methyl ester at the 2-position offers a convenient handle for further functionalization.

Given its role as a foundational reagent, rigorous verification of its structure and purity is paramount to ensure the success and reproducibility of subsequent synthetic steps. This technical guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the interpretation of its spectral data, explain the causality behind experimental choices, and provide validated protocols for data acquisition.

Molecular Structure and Physicochemical Properties

The structural integrity of a starting material is the bedrock of any synthetic campaign. The first step in characterization is to confirm its fundamental properties.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₄ | [1][2][3] |

| Molecular Weight | 225.24 g/mol | [1][2][3] |

| CAS Number | 294659-30-6 | [3] |

| Appearance | Liquid | [1] |

| Density | 1.0466 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4848 | [1] |

| InChI Key | BLKOYCNYVYTNAG-UHFFFAOYSA-N |[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their connectivity. For this compound, we expect to see signals corresponding to the three pyrrole ring protons, the methyl ester protons, and the tert-butyl protons of the Boc group.

Interpretation:

-

Pyrrole Protons (H3, H4, H5): These protons appear in the aromatic region. The electron-withdrawing nature of both the N-Boc and C2-ester groups deshields these protons, shifting them downfield. Their coupling pattern (typically doublet of doublets or triplets) is characteristic of a 2-substituted pyrrole.

-

Methyl Ester (-OCH₃): This group appears as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is typical for a methyl ester.

-

Boc Group (-C(CH₃)₃): The nine protons of the three methyl groups are chemically equivalent, resulting in a large, sharp singlet. This signal is a hallmark of the Boc protecting group.

Table 2: Typical ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.20 | dd | 1H | Pyrrole H5 |

| ~6.85 | dd | 1H | Pyrrole H3 |

| ~6.15 | t | 1H | Pyrrole H4 |

| ~3.80 | s | 3H | -COOCH₃ |

| ~1.55 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides a count of the unique carbon environments in the molecule.

Interpretation:

-

Carbonyl Carbons: Two distinct signals are observed in the highly deshielded region for the two carbonyl groups (ester and carbamate), which is a critical validation point.

-

Pyrrole Carbons: The three carbons of the pyrrole ring appear in the aromatic region.

-

Boc Group Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group give rise to two characteristic signals.

-

Ester Methyl Carbon: A single peak in the aliphatic region corresponds to the methyl group of the ester.

Table 3: Typical ¹³C NMR Data (126 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~161.5 | Ester C=O |

| ~149.0 | Boc C=O |

| ~125.0 | Pyrrole C2 |

| ~122.5 | Pyrrole C5 |

| ~118.0 | Pyrrole C3 |

| ~110.0 | Pyrrole C4 |

| ~84.0 | Boc C(CH₃)₃ |

| ~51.5 | -COOCH₃ |

| ~28.0 | Boc -C(CH₃)₃ |

Experimental Protocol for NMR Data Acquisition

Trustworthy data relies on a robust and well-reasoned experimental setup.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for this non-polar to moderately polar compound and provides a clean spectral window. Its residual proton signal at 7.26 ppm serves as a secondary chemical shift reference.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard. Causality: TMS provides a sharp reference signal at 0.00 ppm for both ¹H and ¹³C spectra, ensuring high accuracy and comparability across different instruments.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz or higher field spectrometer.

-

Parameter Rationale:

-

¹H NMR: A 30° pulse angle and a relaxation delay of 1-2 seconds are sufficient due to the rapid relaxation of protons.

-

¹³C NMR: A 90° pulse angle with a longer relaxation delay (5-10 seconds) and proton decoupling is used to ensure accurate integration and sharp singlets for all carbon signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Interpreting the IR Spectrum

The IR spectrum of this compound is dominated by the strong absorptions of its two carbonyl groups.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~2980 | C-H Stretch | Aliphatic (Boc, Methyl) | Medium |

| ~1745 | C=O Stretch | Ester | Strong, Sharp |

| ~1720 | C=O Stretch | Carbamate (Boc) | Strong, Sharp |

| ~1450-1550 | C=C Stretch | Pyrrole Ring | Medium |

| ~1370 | C-H Bend | tert-butyl | Medium |

| ~1250-1150 | C-O Stretch | Ester & Carbamate | Strong |

Expertise Insight: The presence of two distinct and strong carbonyl peaks is the most critical diagnostic feature in the IR spectrum. The ester carbonyl typically appears at a slightly higher wavenumber than the carbamate carbonyl. This two-peak pattern provides immediate, high-confidence confirmation that both functional groups are intact.

Experimental Protocol for IR Data Acquisition

-

Methodology: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Causality: ATR is the preferred method for liquid samples as it requires minimal sample preparation (just one drop) and is easy to clean, ensuring high throughput and reproducibility.

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of this compound onto the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.

Interpreting the Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the molecule protonated or adducted with a cation.

Interpretation:

-

Molecular Ion Peak: The primary confirmation is the observation of the [M+H]⁺ ion at m/z 226.1 or the [M+Na]⁺ ion at m/z 248.1. This directly confirms the molecular weight of 225.24.

-

Fragmentation: While soft ionization minimizes fragmentation, characteristic losses can still be observed. The most common fragmentation pathway for a Boc-protected compound is the loss of the tert-butyl group or the entire Boc group, providing definitive evidence of its presence.

Table 5: Expected ESI-MS Data

| m/z (Daltons) | Ion Identity | Interpretation |

|---|---|---|

| 226.1 | [M+H]⁺ | Protonated molecular ion |

| 248.1 | [M+Na]⁺ | Sodium adduct of the molecule |

| 170.1 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (56 Da) |

| 126.1 | [M - Boc + H]⁺ | Loss of the Boc group (100 Da) |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Method: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode. Causality: The nitrogen atom in the pyrrole ring is basic enough to be readily protonated, making positive ion mode the logical choice for high sensitivity.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal techniques to build an unshakeable structural proof.

Caption: Integrated workflow for structural verification.

Conclusion

The structural and purity confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy confirm the precise carbon-hydrogen framework. IR spectroscopy provides rapid verification of the critical ester and carbamate functional groups. Finally, mass spectrometry validates the exact molecular weight and confirms the presence of the Boc protecting group through its characteristic fragmentation. By following the detailed protocols and interpretative guides presented here, researchers, scientists, and drug development professionals can confidently verify the quality of this essential synthetic building block, ensuring the integrity and success of their scientific endeavors.

References

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Princeton University. [Link]

-

Attanasi, O. A., et al. (1997). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][4][5][6]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1, 1829-1836. [Link]

-

Amerigo Scientific. this compound (97%). Amerigo Scientific. [Link]

-

University of California, Davis. Table of Characteristic IR Absorptions. UC Davis Chem LibreTexts. [Link]

Sources

- 1. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. scbt.com [scbt.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][1,2,4]triazines together with spectroscopic and ... - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A700355B [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

The Lynchpin of Modern Synthesis: A Technical Guide to Methyl N-Boc-2-pyrrolecarboxylate

Abstract

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic manipulation of heterocyclic scaffolds is paramount. Among these, the pyrrole nucleus stands out for its prevalence in a vast array of biologically active natural products and pharmaceuticals.[1][2][3] This technical guide provides an in-depth exploration of Methyl N-Boc-2-pyrrolecarboxylate, a pivotal synthetic building block that offers a unique combination of stability and tunable reactivity. We will dissect its synthesis, explore its reactivity profile with a focus on the causal factors guiding experimental design, and present detailed, field-proven protocols for its application in constructing complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate to accelerate their research and development endeavors.

Introduction: The Strategic Advantage of N-Boc Protection

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution.[4] While this inherent reactivity is synthetically useful, it often leads to challenges in achieving regioselectivity and can result in undesired side reactions, including polymerization under acidic conditions. The introduction of a tert-butoxycarbonyl (Boc) group on the pyrrole nitrogen serves a dual purpose. Firstly, it acts as a robust protecting group, mitigating the over-reactivity of the pyrrole ring and enhancing its stability.[5] Secondly, the electron-withdrawing nature of the Boc group modulates the electronic properties of the pyrrole, influencing the regioselectivity of subsequent functionalization reactions. This strategic protection transforms the pyrrole into a more manageable and versatile synthetic intermediate.[5] this compound, specifically, positions a methyl ester at the C2 position, providing an additional handle for synthetic elaboration, such as amide bond formation or reduction.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use.

| Property | Value | Source |

| Synonyms | 1-(tert-Butyl) 2-methyl pyrrole-1,2-dicarboxylate | [6] |

| Molecular Formula | C11H17NO4 | Sigma-Aldrich |

| Molecular Weight | 227.26 g/mol | Sigma-Aldrich |

| Appearance | Colorless to light yellow liquid or solid | [7] |

| Melting Point | 42-46 °C | [7] |

| Boiling Point | ~250 - 260 °C (decomposes) | [7] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform) | [7] |

| Stability | Stable under normal conditions, but sensitive to strong acids and bases | [7] |

Handling and Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.[7] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[7]

Synthesis of the Building Block

The preparation of this compound typically starts from the commercially available Methyl 2-pyrrolecarboxylate. The key transformation is the N-Boc protection.

Standard Protocol for N-Boc Protection

This protocol is based on the well-established reaction of an amine with di-tert-butyl dicarbonate (Boc)2O under basic conditions.

Reaction: Methyl 2-pyrrolecarboxylate + (Boc)2O --(DMAP, base)--> this compound

Step-by-Step Methodology:

-

Dissolution: Dissolve Methyl 2-pyrrolecarboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The choice of solvent is critical to ensure all reactants remain in solution.

-

Addition of Base and Catalyst: Add a base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq), to the solution. This base acts as a scavenger for the acidic byproduct generated during the reaction. Subsequently, add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq). DMAP is a highly effective acylation catalyst that significantly accelerates the reaction.

-

Addition of (Boc)2O: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1-1.2 eq) in the same solvent to the reaction mixture at 0 °C. The dropwise addition and low temperature help to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

-

Aprotic Solvent: Prevents interference from protic solvents which could react with (Boc)2O.

-

Tertiary Amine Base: Neutralizes the generated tert-butoxycarboxylic acid, driving the reaction to completion.

-

DMAP Catalyst: The nucleophilic nitrogen of DMAP attacks (Boc)2O to form a highly reactive intermediate, which is then more readily attacked by the pyrrole nitrogen.

-

Controlled Addition at 0 °C: Manages the exothermic nature of the reaction and minimizes potential side reactions.

Reactivity and Synthetic Utility

The true power of this compound lies in its predictable and versatile reactivity, enabling the regioselective functionalization of the pyrrole ring.

Electrophilic Aromatic Substitution

The Boc group, being electron-withdrawing, deactivates the pyrrole ring towards electrophilic substitution compared to an unprotected pyrrole. However, it also directs incoming electrophiles primarily to the C4 and C5 positions. The C2 position is sterically hindered and electronically deactivated by the ester group.

Diagram of Electrophilic Substitution:

Caption: Regioselectivity in electrophilic substitution.

Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. In the case of this compound, the Boc group can direct lithiation to the C5 position. The resulting organolithium species can then be quenched with a variety of electrophiles.

Workflow for Directed Metalation:

Caption: Directed ortho-metalation workflow.

Experimental Protocol: C5-Iodination via Metalation

-

Setup: To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C in a dry ice/acetone bath. This low temperature is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.

-

Addition of Base: Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes. The solution will typically change color, indicating the formation of the lithiated species. Stir for 1-2 hours at -78 °C.

-

Quenching with Electrophile: Add a solution of iodine (I2) (1.2 eq) in anhydrous THF.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to consume any excess iodine.

-

Workup and Purification: Perform a standard aqueous workup and purify the crude product by column chromatography to yield the C5-iodinated pyrrole.

Cross-Coupling Reactions

The functionalized pyrroles derived from this compound are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[8][9][10] This allows for the introduction of a wide range of aryl, vinyl, and alkynyl substituents.

Diagram of a Suzuki-Miyaura Coupling:

Caption: Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling:

-

Reagents: In a reaction vessel, combine the C5-halogenated (or triflated) this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 (0.02-0.05 eq), and a base, typically potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene and water.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: After cooling to room temperature, perform an aqueous workup, extract with an organic solvent, and purify the product by column chromatography.

Deprotection of the Boc Group

The Boc group can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent.[11][12] Thermal deprotection is also a viable option.[13][14] This unmasks the pyrrole NH, which can then be used for further functionalization or is the desired final state of the molecule.

Protocol for TFA-mediated Deprotection:

-

Dissolution: Dissolve the N-Boc protected pyrrole in DCM.

-

Addition of TFA: Add trifluoroacetic acid (TFA) (typically 10-50% v/v) at 0 °C.

-

Reaction: Stir the mixture at room temperature for 1-4 hours.

-

Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. Co-evaporation with a solvent like toluene can help to remove residual TFA.

-

Neutralization and Extraction: Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid. Dry the organic layer and concentrate to obtain the deprotected pyrrole.

Applications in Drug Discovery and Complex Molecule Synthesis

The pyrrole motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] this compound serves as a key starting material for the synthesis of a variety of biologically active compounds, including anti-inflammatory agents, anticancer drugs, and antibiotics.[1][2] Its utility is demonstrated in the synthesis of complex natural products and their analogues. For instance, functionalized pyrroles derived from this building block can undergo Pictet-Spengler type reactions to form fused heterocyclic systems.[15][16]

The ability to selectively introduce substituents at various positions of the pyrrole ring allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.[17]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The strategic presence of the N-Boc protecting group and the C2-methyl ester allows for a wide range of controlled and regioselective transformations of the pyrrole core. This guide has provided a comprehensive overview of its synthesis, reactivity, and application, underpinned by detailed, field-tested protocols. By understanding the causal principles behind the experimental procedures, researchers can effectively harness the synthetic potential of this powerful intermediate to advance their projects in drug discovery and the synthesis of complex molecules.

References

-

N-Boc-pyrrole. Chem-Impex. [Link]

-

The preliminary exploration of N‐deletion reaction of N‐Boc pyrrole.... ResearchGate. [Link]

-

Methyl pyrrole-2-carboxylate | C6H7NO2. PubChem. [Link]

-

Metalation of Pyrrole | Request PDF. ResearchGate. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

-

Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. MDPI. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

-

Pictet–Spengler reaction. Wikipedia. [Link]

-

Recent synthetic and medicinal perspectives of pyrroles: An overview. ResearchGate. [Link]

-

Synthesis of methyl pyrrole-2-carboxylate. PrepChem.com. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. National Institutes of Health. [Link]

-

Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journals. [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. National Institutes of Health. [Link]

-

chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. [Link]

-

Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

-

Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. PubMed. [Link]

-

Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ACS Publications. [Link]

-

Neat synthesis of c-fused pyrroles and its application to macrolactamization. [Link]

-

Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. ACS Publications. [Link]

-

Electrophilic Substitution reactions of Pyrrole (part -1). YouTube. [Link]

-

Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. MDPI. [Link]

-

Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. ACS Publications. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

-

Synthesis of 2- and 3-Substituted N-Methylpyrroles. ResearchGate. [Link]

-

Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. ACS Publications. [Link]

-

Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. PubMed Central. [Link]

-

9 Electrophilic Substitution & Reduction of Pyrrole. YouTube. [Link]

-

Pyrrole undergoes electrophilic aromatic substitution more readil.... Pearson+. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]

-

N-Boc-2-Methylpyrrole. Bouling Chemical Co., Limited. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

A cascade reaction consisting of Pictet-Spengler-type cyclization and Smiles rearrangement: application to the synthesis of novel pyrrole-fused dihydropteridines. PubMed. [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]

-

Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. Slideshare. [Link]

-

The Pictet Spengler Reaction Mechanism. YouTube. [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Boc-2-吡咯羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-Boc-2-Methylpyrrole | High Purity Chemical Supplier China | Properties, Safety, Uses & SDS [chemheterocycles.com]

- 8. mdpi.com [mdpi.com]

- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. reddit.com [reddit.com]

- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 16. A cascade reaction consisting of Pictet-Spengler-type cyclization and Smiles rearrangement: application to the synthesis of novel pyrrole-fused dihydropteridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-Boc Protecting Group Chemistry

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, indispensable in the fields of peptide synthesis, medicinal chemistry, and the total synthesis of complex natural products.[1][2] Its widespread adoption is a direct consequence of its unique chemical properties: remarkable stability to a broad spectrum of reagents and reaction conditions, coupled with its clean and efficient removal under specific acidic conditions.[1][3] This guide provides a comprehensive exploration of N-Boc chemistry, intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to delve into the mechanistic underpinnings, kinetic nuances, and practical, field-tested considerations that govern the successful application of this critical protecting group. We will examine the causality behind experimental choices, from reagent selection to reaction work-up, and provide validated, step-by-step protocols for both the introduction and cleavage of the Boc group. Furthermore, this document will address advanced topics such as orthogonal protection strategies, the critical role of scavengers in preventing side reactions, and the practical challenges associated with scaling these reactions for industrial applications.

The Strategic Importance of the N-Boc Group

In multistep organic synthesis, the selective modification of a single functional group in the presence of others is a recurring challenge. Amines, being both nucleophilic and basic, are highly reactive and often require temporary masking, or "protection," to prevent undesired side reactions.[3] The ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removable with high selectivity and yield when its protective function is no longer needed.

The N-Boc group, a carbamate derivative, excels in meeting these criteria.[1] Its steric bulk and electronic properties render it stable to most nucleophiles, bases, and reductive conditions, such as catalytic hydrogenation.[3][4] However, its defining feature is its lability under acidic conditions, which proceeds through a unique, cation-driven fragmentation pathway.[1] This acid-lability is tunable, allowing for selective deprotection in the presence of other acid-sensitive groups, a concept central to the strategy of orthogonal protection.[5]

The Chemistry of N-Boc Protection: Installation of the Guardian

The most prevalent method for the introduction of the N-Boc group is the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[2][6] This reaction is highly efficient, generally high-yielding, and tolerant of a wide array of functional groups.

Mechanism of N-Boc Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of (Boc)₂O, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a tert-butoxycarbonate anion, which is a good leaving group. This anion subsequently decomposes to the stable tert-butoxide and carbon dioxide gas, driving the reaction to completion.[2]

Caption: Mechanism of N-Boc Protection with (Boc)₂O.

Methodologies for N-Boc Protection

While the core reaction is straightforward, the optimal conditions can vary depending on the substrate's properties, such as its nucleophilicity, steric hindrance, and solubility.

| Method | Reagents & Solvents | Typical Conditions | Advantages & Field Insights |

| Standard Biphasic | (Boc)₂O, NaOH or NaHCO₃, Dioxane/H₂O or THF/H₂O | Room Temp, 2-12 h | Excellent for amino acids and water-soluble amines. The base neutralizes the acidic proton, preventing protonation of the starting amine.[6] |

| Homogeneous Aprotic | (Boc)₂O, Triethylamine (TEA) or DIPEA, CH₂Cl₂ (DCM), THF, or ACN | Room Temp, 1-6 h | Widely applicable for most amines soluble in organic solvents. DMAP can be used as a catalyst for hindered or weakly nucleophilic amines.[6] |

| Catalyst-Free (Water) | (Boc)₂O, Water | Room Temp to 40°C, 1-5 h | A "green" and efficient method that avoids organic solvents and bases. Particularly effective for water-soluble amines and avoids side products like isocyanates.[7] |

| Catalyst-Free (Neat) | (Boc)₂O | 60-80°C, 0.5-2 h | Solvent-free conditions are ideal for large-scale synthesis, minimizing waste. The reaction is often rapid at elevated temperatures.[2] |

| Lewis Acid Catalysis | (Boc)₂O, Zn(ClO₄)₂·6H₂O | Room Temp, 0.5-3 h | Effective for protecting poorly reactive or electron-deficient anilines where other methods fail.[4] |

Detailed Experimental Protocol: N-Boc Protection of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Primary Amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) (1.2 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary amine (1.0 equiv) in DCM or THF.

-

Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.

-

The product can be further purified by flash column chromatography if necessary.

The Art of Deprotection: Releasing the Amine

The selective cleavage of the N-Boc group is most commonly achieved under acidic conditions.[1] The choice of acid, solvent, and the inclusion of scavengers are critical decisions that depend on the overall chemical architecture of the molecule.

Mechanism of Acid-Catalyzed N-Boc Deprotection